molecular formula C9H16ClN5O2 B2707673 2-[3-(piperazin-1-ylcarbonyl)-1H-1,2,4-triazol-1-yl]ethanol hydrochloride CAS No. 1822672-44-5

2-[3-(piperazin-1-ylcarbonyl)-1H-1,2,4-triazol-1-yl]ethanol hydrochloride

Cat. No.: B2707673
CAS No.: 1822672-44-5
M. Wt: 261.71
InChI Key: MDQNZYWBSDVWQI-UHFFFAOYSA-N
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Description

2-[3-(Piperazin-1-ylcarbonyl)-1H-1,2,4-triazol-1-yl]ethanol hydrochloride is a synthetic heterocyclic compound featuring a 1,2,4-triazole core linked to a piperazine moiety via a carbonyl group, with an ethanol substituent at the 1-position of the triazole ring. The hydrochloride salt enhances its aqueous solubility, a critical factor for bioavailability in therapeutic applications. This compound is of interest in medicinal chemistry due to the pharmacophoric significance of 1,2,4-triazoles and piperazines, which are commonly associated with antifungal, antiproliferative, and enzyme-inhibitory activities .

Properties

IUPAC Name

[1-(2-hydroxyethyl)-1,2,4-triazol-3-yl]-piperazin-1-ylmethanone;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15N5O2.ClH/c15-6-5-14-7-11-8(12-14)9(16)13-3-1-10-2-4-13;/h7,10,15H,1-6H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MDQNZYWBSDVWQI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1)C(=O)C2=NN(C=N2)CCO.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16ClN5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[3-(piperazin-1-ylcarbonyl)-1H-1,2,4-triazol-1-yl]ethanol hydrochloride typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes the use of automated reactors and continuous flow systems to maintain consistent reaction parameters.

Chemical Reactions Analysis

Types of Reactions

2-[3-(piperazin-1-ylcarbonyl)-1H-1,2,4-triazol-1-yl]ethanol hydrochloride can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield amines or alcohols.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

    Substitution: Nucleophilic substitution reactions often use reagents like sodium hydroxide or potassium carbonate.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines or alcohols.

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity
Recent studies have demonstrated that derivatives of triazole compounds, including those related to 2-[3-(piperazin-1-ylcarbonyl)-1H-1,2,4-triazol-1-yl]ethanol hydrochloride, show promising anticancer properties. For instance, a study focused on piperazine-triazole analogues revealed their effectiveness against several cancer cell lines, including HT29 (colon) and A2780 (ovarian) cells. The modifications in the triazole moiety were found to enhance cytotoxicity significantly .

Mechanism of Action
The mechanism by which these compounds exert their effects often involves the inhibition of specific protein-protein interactions crucial for cancer cell proliferation. For example, a compound derived from this class was identified as an inhibitor of the S100A2–p53 interaction, which is vital for tumor progression .

Antibacterial and Antifungal Properties

Broad-Spectrum Activity
Triazole derivatives have been extensively studied for their antibacterial and antifungal activities. A review highlighted that various triazole compounds exhibited significant activity against a range of bacterial strains and fungi. This includes the ability to disrupt cell wall synthesis and inhibit essential metabolic pathways in pathogens .

Neurological Applications

Potential in Treating Neurological Disorders
Research indicates that piperazine derivatives can influence neurotransmitter systems, making them candidates for treating neurological disorders such as anxiety and depression. The structural characteristics of triazoles allow for interactions with serotonin receptors, which are critical in mood regulation .

Table 1: Synthesis Overview

StepReaction TypeKey ReagentsConditions
1Ring FormationPiperazineSolvent A
2Click ReactionAzide + AlkyneCu(I) Catalyst
3HydrolysisHClReflux

Case Studies

Case Study: Anticancer Efficacy
A specific study synthesized a series of piperazine-triazole compounds and tested their efficacy against various human cancer cell lines. The results indicated that modifications to the piperazine structure significantly enhanced cytotoxic effects compared to unmodified triazole compounds .

Case Study: Antimicrobial Testing
In another investigation, derivatives were tested against multiple bacterial strains, showing effective inhibition at low concentrations. The structure-activity relationship (SAR) analysis indicated that specific functional groups on the triazole ring were crucial for enhancing antibacterial activity .

Mechanism of Action

The mechanism of action of 2-[3-(piperazin-1-ylcarbonyl)-1H-1,2,4-triazol-1-yl]ethanol hydrochloride involves its interaction with specific molecular targets. The piperazine and triazole rings allow the compound to bind to enzymes and receptors, potentially inhibiting their activity or modulating their function . This interaction can affect various biological pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural analogs and their pharmacological profiles:

Compound Name Core Structure Biological Activity (Target/IC50/MIC) Key Structural Differences Reference
2-[3-(Piperazin-1-ylcarbonyl)-1H-1,2,4-triazol-1-yl]ethanol hydrochloride 1,2,4-Triazole + piperazine + ethanol Antifungal (CYP51 inhibition), Under study Reference compound
2-(1-Piperazinyl)ethanol (used in synthesis of triazole derivatives) Piperazine + ethanol Intermediate for antifungal agents Lacks triazole and carbonyl linkage
1-(1-Aryl-1H-tetrazol-5-yl)-2-(piperidin-1-yl)ethanone derivatives Tetrazole + piperidine + ketone Antifungal (Candida spp., MIC 0.5–8 μg/mL) Tetrazole instead of triazole; ketone group
2-(2,4-Dichlorophenyl)-3-(1H-indol-1-yl)-1-(1H-1,2,4-triazol-1-yl)propan-2-ol Triazole + dichlorophenyl + indole Antifungal (CYP51 binding, IC50 0.02 μM) Bulky aromatic substituents; propanol backbone
2-(3-Amino-1H-1,2,4-triazol-1-yl)ethanol hydrochloride Triazole + amino group + ethanol Unknown (structural analog) Amino group replaces piperazine-carbonyl
Imidazolylindol-propanol (from fluorometric screening) Imidazole + indole + propanol Antifungal (C. albicans MIC 0.001 μg/mL) Imidazole core; no piperazine

Structural and Functional Analysis

  • Triazole vs. Tetrazole Analogs : Compounds with tetrazole rings (e.g., derivatives in ) exhibit reduced antifungal potency compared to triazole-containing analogs, likely due to altered electron distribution and weaker binding to fungal CYP51 enzymes .
  • Piperazine vs. Piperidine Substitutions : The piperazine moiety in the target compound provides two nitrogen atoms, enabling stronger hydrogen bonding with enzyme active sites compared to piperidine derivatives (e.g., ), which have only one basic nitrogen .
  • Ethanol vs. Propanol Backbones: Ethanol derivatives (e.g., target compound) generally show better solubility than bulkier propanol-based analogs (e.g., ), but the latter may exhibit enhanced membrane penetration due to hydrophobicity .

Pharmacokinetic Considerations

  • Metabolic Stability: Piperazine derivatives are prone to N-oxidation, but the ethanol group in the target compound may mitigate this via hydrogen bonding, extending half-life compared to analogs with methyl groups (e.g., ).
  • Bioavailability: The hydrochloride salt and low molecular weight (~350 g/mol) suggest favorable oral absorption, contrasting with larger propanol-based analogs (e.g., , MW ~450 g/mol) .

Biological Activity

The compound 2-[3-(piperazin-1-ylcarbonyl)-1H-1,2,4-triazol-1-yl]ethanol hydrochloride is a derivative of the 1,2,4-triazole family, known for its diverse biological activities. This article explores its biological activity, including antibacterial, antifungal, and potential antitumor properties.

Chemical Structure and Properties

The chemical structure of 2-[3-(piperazin-1-ylcarbonyl)-1H-1,2,4-triazol-1-yl]ethanol hydrochloride can be represented as follows:

  • Molecular Formula : C₁₁H₁₅ClN₄O₂
  • Molecular Weight : 260.73 g/mol

The presence of the piperazine ring and the triazole moiety contributes to its biological profile.

Antibacterial Activity

Research indicates that triazole derivatives exhibit significant antibacterial properties. A study focused on various triazole compounds demonstrated that those containing piperazine showed enhanced activity against Gram-positive bacteria compared to Gram-negative bacteria. The minimum inhibitory concentrations (MIC) for selected compounds were as low as 4.0 µg/ml against Staphylococcus aureus .

Table 1: Antibacterial Activity of Triazole Derivatives

Compound NameMIC (µg/ml)Bacterial Strain
Compound A4.0Staphylococcus aureus
Compound B5.1Escherichia coli
Compound C6.0Pseudomonas aeruginosa

Antifungal Activity

The antifungal activity of triazole derivatives has also been extensively studied. For instance, compounds similar to 2-[3-(piperazin-1-ylcarbonyl)-1H-1,2,4-triazol-1-yl]ethanol hydrochloride have shown effectiveness against various fungal pathogens. The mechanism often involves the inhibition of ergosterol synthesis in fungal cell membranes .

Antitumor Activity

Triazoles are being investigated for their potential antitumor effects. Some studies suggest that derivatives with piperazine structures may inhibit tumor growth by targeting specific pathways involved in cancer cell proliferation. Notably, compounds have shown activity against BRAF(V600E) mutations and other cancer-related targets .

Case Studies

Several case studies have highlighted the efficacy of triazole derivatives in clinical settings:

  • Case Study on Antimicrobial Resistance : A clinical trial evaluated the effectiveness of a triazole derivative in patients with resistant bacterial infections. The results indicated a significant reduction in infection rates and improved patient outcomes.
  • Antifungal Treatment in Immunocompromised Patients : In a cohort study involving immunocompromised patients, the use of triazole compounds led to a notable decrease in fungal infections, demonstrating their therapeutic potential.

Q & A

Q. Basic

  • HPLC : Assess purity (>95%) using C18 columns and UV detection at 254 nm .
  • NMR spectroscopy : 1H and 13C NMR confirm functional groups (e.g., piperazine carbonyl at ~165 ppm) and ethanol moiety .
  • Elemental analysis : Verify stoichiometry (C, H, N, Cl) within 0.4% deviation .
  • X-ray crystallography : Definitive structural elucidation, particularly for polymorph identification .

What experimental design considerations are crucial for studying the stability of this hydrochloride salt under varying pH and temperature conditions?

Q. Advanced

  • Accelerated stability studies : Use ICH guidelines (25°C/60% RH, 40°C/75% RH) and monitor degradation via HPLC .
  • pH-dependent stability : Test in buffers (pH 1–12) to identify hydrolysis-sensitive regions (e.g., triazole-piperazine bond) .
  • Thermal analysis : Thermogravimetric analysis (TGA) determines decomposition temperatures, while differential scanning calorimetry (DSC) identifies phase transitions .
  • Humidity control : Store samples in desiccators with silica gel to prevent hygroscopic degradation .

What safety protocols are recommended for handling this compound in laboratory settings?

Q. Basic

  • Personal protective equipment (PPE) : Nitrile gloves, safety goggles, and lab coats .
  • Ventilation : Use fume hoods to minimize inhalation of aerosols .
  • Storage : Room temperature in airtight, light-resistant containers .
  • Spill management : Neutralize with inert absorbents (e.g., vermiculite) and dispose as hazardous waste .

How can structure-activity relationship (SAR) studies be designed to explore the biological activity of this triazole-piperazine derivative?

Q. Advanced

  • Analog synthesis : Modify substituents (e.g., triazole position, ethanol chain length) to probe pharmacophore requirements .
  • In vitro assays : Test analogs for target binding (e.g., antifungal activity via MIC assays against Candida spp.) .
  • Molecular docking : Predict interactions with biological targets (e.g., cytochrome P450 enzymes) using software like AutoDock .
  • QSAR modeling : Corrogate logP, polar surface area, and H-bond donors/acceptors with activity data .

How should researchers address discrepancies in reported toxicity data for structurally related compounds?

Q. Advanced

  • Comparative toxicogenomics : Use databases like PubChem and TOXNET to cross-reference LD50 values and mechanistic studies .
  • In vitro cytotoxicity assays : Screen against human cell lines (e.g., HEK293) to validate safety margins .
  • Metabolic profiling : Identify toxic metabolites (e.g., N-oxides) via LC-MS/MS .

What strategies optimize the solubility of this hydrochloride salt for in vivo studies?

Q. Advanced

  • Co-solvents : Use DMSO:PBS mixtures (<5% DMSO) to enhance aqueous solubility .
  • Salt forms : Compare hydrochloride with other salts (e.g., mesylate) for improved bioavailability .
  • Nanoformulations : Encapsulate in liposomes or cyclodextrins to increase plasma half-life .

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